4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
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Overview
Description
4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenylmethyl group and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially. The 3,4-dichlorophenylmethyl group is then introduced through a nucleophilic substitution reaction.
Coupling with Methylpyrimidine: The intermediate is then coupled with a methylpyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
4-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorophenylmethyl group and a methylpyrimidine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18Cl2N4 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H18Cl2N4/c1-12-9-19-11-20-16(12)22-6-4-21(5-7-22)10-13-2-3-14(17)15(18)8-13/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
ZRDBGQMCCONTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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